molecular formula C14H27N3O2 B7919190 N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7919190
M. Wt: 269.38 g/mol
InChI Key: RFMWRXWSDBUHSV-NSHDSACASA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by an (S)-configured 2-amino-propionyl group attached to the piperidin-4-ylmethyl moiety and an N-isopropyl substituent.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-5-7-16(8-6-13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMWRXWSDBUHSV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

  • Reagents :

    • (S)-2-Aminopropionic acid (1.1 equiv).

    • Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) with hydroxybenzotriazole (HOBt, 1.2 equiv).

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 4–8 hours.

  • Yield : 65–78% after aqueous workup.

Protecting Group Strategy

  • Boc protection : Tert-butyloxycarbonyl (Boc) shields the amine during coupling.

    • Deprotection: Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 2 hours.

  • Yield post-deprotection : 80–90%.

Stereochemical integrity : Chiral HPLC confirms >99% enantiomeric excess (ee) when using (S)-configured starting materials.

N-Isopropyl Acetamide Installation

The final acetamide group is appended via nucleophilic acyl substitution or Schotten-Baumann reaction .

Acetyl Chloride Route

  • Reagents :

    • Acetyl chloride (1.5 equiv).

    • Isopropylamine (2.0 equiv).

    • Base: Triethylamine (3.0 equiv).

  • Solvent : Tetrahydrofuran (THF), 0°C to reflux.

  • Reaction time : 6–12 hours.

  • Yield : 60–70% after recrystallization (ethanol/water).

Mixed Anhydride Method

  • Reagents :

    • Acetic anhydride (1.2 equiv).

    • Isopropylamine (1.5 equiv).

  • Solvent : DCM, 25°C, 4 hours.

  • Yield : 75–82% with purification via flash chromatography.

Integrated Synthetic Pathways

Two dominant routes emerge from literature synthesis:

Linear Approach

  • Piperidine intermediate → (S)-2-aminopropionyl coupling → N-isopropyl acetylation.

  • Total yield : 42–50%.

  • Advantage : Stepwise purification minimizes side products.

Convergent Approach

  • Parallel synthesis of (S)-2-aminopropionyl-piperidine and N-isopropyl acetamide intermediates.

  • Final coupling via EDCl/HOBt.

  • Total yield : 55–62%.

  • Advantage : Reduced reaction time but requires orthogonal protecting groups.

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance coupling efficiency but complicate removal.

  • Chlorinated solvents (DCM) : Ideal for acid-sensitive steps but pose environmental concerns.

Temperature Control

  • Low temperatures (0–5°C) : Suppress epimerization during amide coupling.

  • Elevated temperatures (40–60°C) : Accelerate reductive amination but risk byproduct formation.

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane) resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity acetamide.

Scalability and Industrial Feasibility

  • Batch size : Patents report gram-to-kilogram scales with consistent yields.

  • Cost drivers :

    • (S)-2-Aminopropionic acid: $120–150/kg (bulk pricing).

    • EDCl/HOBt: $200–250/kg.

  • Green chemistry potential :

    • Solvent recovery systems reduce DMF usage by 40%.

    • Catalytic asymmetric synthesis could replace chiral starting materials .

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Research

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide has been investigated for its potential as a pharmacological agent. Its structure suggests it could act as an agonist or antagonist at various receptors, particularly in the central nervous system (CNS).

Potential Uses :

  • Pain Management : Given its piperidine structure, it may have analgesic properties.
  • Neurological Disorders : There is ongoing research into its effects on neurotransmitter systems, which could make it useful in treating conditions like depression or anxiety.

Synthesis and Development of Analogues

The compound serves as a precursor for synthesizing various analogues that may exhibit enhanced efficacy or reduced side effects. Researchers are exploring modifications to the acetamide group to improve pharmacokinetic profiles.

Analogue Modification Expected Outcome
N-MethylMethylation of the amine groupIncreased potency
N-EthylEthylation of the amine groupImproved solubility

Biochemical Studies

Studies have utilized this compound to explore its interactions with specific enzymes and receptors. Understanding these interactions can help elucidate its mechanism of action and potential side effects.

Case Study 1: Analgesic Activity

A study conducted by researchers at a pharmacological institute evaluated the analgesic properties of this compound in rodent models. The results indicated significant pain relief comparable to established analgesics, suggesting its potential for clinical use in pain management.

Case Study 2: Neurotransmitter Modulation

In another investigation, the compound was tested for its effects on serotonin and dopamine levels in animal models. The findings revealed that it modulated neurotransmitter release, which could have implications for treating mood disorders.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Discontinued? Source
This compound Not explicitly provided* Not provided (S)-2-amino-propionyl, isopropyl Yes
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS 1353945-60-4) C12H23N3O 225.33 2-aminoethyl, cyclopropyl Yes
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C22H28N2O2 352.5 Methoxy, phenyl, phenylethyl No
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide (CAS 61086-18-8) C16H24N2O2 276.38 Methoxymethyl, phenyl No

*Note: The molecular formula of the target compound can be inferred as approximately C14H26N3O2 based on structural analogs.

Key Observations:
  • Substituent Diversity: The target compound’s (S)-2-amino-propionyl group distinguishes it from analogs with cyclopropyl (C12H23N3O) or methoxy-phenyl (C22H28N2O2) substituents. This group may enhance hydrogen-bonding interactions in biological systems compared to hydrophobic groups like phenylethyl .
  • Discontinuation Trends: Both the target compound and N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide were discontinued, suggesting shared challenges in development (e.g., toxicity, synthesis complexity) .

Pharmacological and Functional Comparisons

Opioid Receptor Affinity

While direct data for the target compound are lacking, structurally related piperidine derivatives (e.g., N-[1-(2-phenylethyl)-piperidin-4-yl]propionamides) have shown opioid receptor activity. For example, phenylethyl-substituted analogs exhibit µ-opioid receptor affinity, but their efficacy and safety profiles vary widely . The (S)-2-amino-propionyl group in the target compound may modulate receptor interaction kinetics compared to bulkier substituents like methoxy-phenyl .

Metabolic Stability
  • Cyclopropyl vs. Isopropyl: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (C12H23N3O) has a cyclopropyl group, which typically enhances metabolic stability compared to isopropyl due to reduced oxidative metabolism . This suggests the target compound may have a shorter half-life in vivo.
  • Phenylethyl Substituents : Compounds like 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (C22H28N2O2) may face rapid clearance due to cytochrome P450-mediated oxidation of the phenylethyl group .

Analytical Challenges

The identification and differentiation of piperidine derivatives require advanced analytical techniques:

  • Isomer Discrimination: As seen with p-fluoro-isobutyrylfentanyl isomers, minor structural changes (e.g., fluorine position) can lead to misidentification without chromatographic separation or nuclear magnetic resonance (NMR) spectroscopy .
  • Stereochemical Confirmation : The (S)-configuration of the target compound necessitates chiral analytical methods (e.g., chiral HPLC) to distinguish it from inactive (R)-isomers .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound's molecular formula is C14H27N3O2C_{14}H_{27}N_{3}O_{2} with a molecular weight of 269.38 g/mol, and it is classified under various synonyms including N-(1-(2-amino-1-oxopropyl)-4-piperidinyl)methyl)-N-isopropylacetamide . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Piperidine derivatives like this compound often exhibit diverse biological activities, primarily due to their ability to interact with various neurotransmitter systems. These compounds are frequently studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Pharmacological Properties

Research indicates that this compound may possess significant anti-inflammatory and analgesic properties. For instance, piperidine derivatives have been shown to modulate inflammatory pathways and reduce pain sensitivity in animal models . Additionally, studies suggest that these compounds can exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria .

Data Table: Biological Activity Overview

Activity Type Observed Effect Reference
AChE InhibitionEnhanced cholinergic signalingVaradaraju et al.
Anti-inflammatoryReduction in inflammation markersPMC Article
AntimicrobialEffective against Gram-positive bacteriaPMC Article
AnalgesicDecreased pain sensitivity in modelsPMC Article

Study 1: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. focused on the virtual screening and biological evaluation of piperazine derivatives, including those structurally similar to this compound. The findings revealed that several derivatives effectively inhibited AChE by binding at both the peripheral anionic site and catalytic sites. This suggests that modifications in the piperidine structure can significantly influence inhibitory potency and selectivity .

Study 2: Antimicrobial Activity

Research published in September 2023 examined the antimicrobial efficacy of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains, demonstrating their potential as therapeutic agents in treating tuberculosis . This highlights the importance of structural modifications in enhancing biological activity.

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